molecular formula C18H23ClN4O3S B2606446 2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1902926-73-1

2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No. B2606446
CAS RN: 1902926-73-1
M. Wt: 410.92
InChI Key: SYDOTGBJKQZXAY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23ClN4O3S and its molecular weight is 410.92. The purity is usually 95%.
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Scientific Research Applications

Substituted Pyrazole Derivatives and Their Molecular Structures

Research into substituted pyrazole derivatives reveals insights into their molecular structures and potential applications. For instance, the study by Carlos Bustos et al. (2015) examines the molecular structures of similar pyrazole derivatives, highlighting the nonplanar arrangements and weak intermolecular interactions that could be indicative of the properties of our compound of interest. Such characteristics suggest potential utility in material science and molecular engineering, where the specific geometric and electronic properties of molecules can be critically important (Bustos et al., 2015).

Photoisomerization Studies

The study of photoisomerization processes, as explored by R. Kowalewski and P. Margaretha (1993), involving cyclic sulfoxides, could provide a foundation for understanding the photochemical behaviors of complex pyrazole derivatives. Such investigations can lead to applications in developing photoresponsive materials, which are of interest for creating smart coatings and drug delivery systems that respond to light (Kowalewski & Margaretha, 1993).

Heterocyclic Fused Sulfones and Their Applications

Exploring the synthesis and potential applications of heterocyclic fused sulfones, as detailed by Lynne M. Chaloner et al. (1992), can offer insights into the utility of such compounds in medicinal chemistry. The ability to undergo transformations under heat to produce o-quinodimethanes suggests potential routes for synthesizing novel organic compounds with pharmaceutical relevance (Chaloner et al., 1992).

Antimicrobial and Antitubercular Activity

The synthesis and evaluation of chalcones and acetyl pyrazoline derivatives, as researched by D. Bhoot et al. (2011), demonstrate potential antimicrobial and antitubercular properties. These findings suggest that complex pyrazole derivatives could be explored for their biomedical applications, particularly in designing new therapeutic agents (Bhoot et al., 2011).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-13-18(14(2)21-20-13)27(25,26)23-9-5-8-22(10-11-23)17(24)12-15-6-3-4-7-16(15)19/h3-4,6-7H,5,8-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOTGBJKQZXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

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